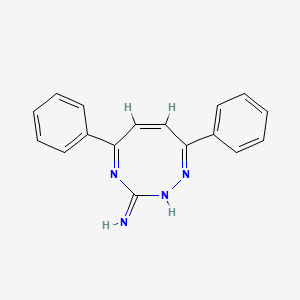

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine, commonly known as DPTI, is an organic compound with a wide range of applications in scientific research. DPTI is a highly versatile compound, with a unique three-dimensional structure and a number of interesting chemical and physical properties. This makes it an attractive candidate for use in a variety of applications, including drug synthesis, biochemical research, and more.

Scientific Research Applications

Synthesis Methods

- The synthesis of imino-substituted 2-methyl-7,8-diphenyl-5H-imidazo[1,2-b]-1,2,4-triazepines, closely related to the compound , has been achieved by replacing the S atom in a similar compound with nitrogen-containing nucleophiles. This shows a method to synthesize variants of the triazocin compound (Kruglenko et al., 1988).

Chemical Properties and Reactions

- A study on the synthesis of 1,2,4-triazol-3-imines (related to triazocin-3-imine) through selective cycloaddition of nitrile imine dipoles, reveals insights into the chemical properties and potential reactions of triazocin derivatives (Sharma et al., 2018).

Potential Applications in Medicinal Chemistry

- A study on the synthesis of new diphenylamine containing 1,2,4-triazoles for antimycobacterial and antibacterial activities suggests the potential of structurally related compounds in medical applications (Krishna et al., 2014).

Advances in Organic Synthesis

- Research on the synthesis of 8-aryl-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a] pyrimidine-4(5H)-imine using eco-friendly catalysts highlights advancements in organic synthesis methods for compounds like triazocin-3-imine (Seifi et al., 2006).

Exploration in Heterocyclic Chemistry

- The conversion of pyrroles into bi-1,2,5-thiadiazoles, involving similar heterocyclic structures, provides insights into the versatility of triazocin-3-imine in heterocyclic chemistry (Duan & Rees, 1997).

properties

IUPAC Name |

(1E,4E,6Z)-5,8-diphenyl-2H-1,2,4-triazocin-3-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-21-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVVTXYCISWZBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=N)NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C/2=N/C(=N)N/N=C(/C=C2)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 146048444 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2381942.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![7-(4-hydroxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2381945.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)

![N-[1-(2-Chloropropanoyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2381952.png)